REACTION_CXSMILES
|
C([O:3][C:4](=[O:30])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[CH2:15][CH2:14][CH2:13][C:12]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:6]=1)C>CO>[CH2:23]([O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:12]1[CH2:13][CH2:14][CH2:15][C:11]=1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:30])=[O:3])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1
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Name
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3-[2-(2-Benzyloxyphenyl)-cyclopent-1-enyl] benzoic acid ethyl ester
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Quantity
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120 mg
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Type
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reactant
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Smiles
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C(C)OC(C1=CC(=CC=C1)C1=C(CCC1)C1=C(C=CC=C1)OCC1=CC=CC=C1)=O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was then evaporated down to 3 mL on a rotary evaporator
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Type
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ADDITION
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Details
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2N Hydrochloric acid was added
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Type
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EXTRACTION
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Details
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The product was extracted with dichloromethane (2×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
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evaporated down to an oil which
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Name
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|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=C(CCC1)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |